molecular formula C28H25NO6 B11145686 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate

4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate

Cat. No.: B11145686
M. Wt: 471.5 g/mol
InChI Key: QSCCSEVNASZPCE-QHCPKHFHSA-N
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Description

4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE typically involves multi-step organic reactions. One common method involves the condensation of 4,8-dimethyl-2-oxo-2H-chromen-7-yl with 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Properties

Molecular Formula

C28H25NO6

Molecular Weight

471.5 g/mol

IUPAC Name

(4,8-dimethyl-2-oxochromen-7-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C28H25NO6/c1-18-15-25(30)35-26-19(2)24(14-13-22(18)26)34-27(31)23(16-20-9-5-3-6-10-20)29-28(32)33-17-21-11-7-4-8-12-21/h3-15,23H,16-17H2,1-2H3,(H,29,32)/t23-/m0/s1

InChI Key

QSCCSEVNASZPCE-QHCPKHFHSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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